Home > Products > Screening Compounds P39790 > hydroxymethyl-dCDP
hydroxymethyl-dCDP -

hydroxymethyl-dCDP

Catalog Number: EVT-1592031
CAS Number:
Molecular Formula: C10H14N3O11P2-3
Molecular Weight: 414.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-deoxy-5-(hydroxymethyl)cytidine 5'-diphosphate(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the three diphosphate OH groups of 2'-deoxy-5-(hydroxymethyl)cytidine 5'-diphosphate ; major species at pH 7.3. It derives from a dCDP(3-).
Overview

Hydroxymethyl-deoxycytidine diphosphate is a nucleotide derivative involved in various biochemical processes, particularly in the synthesis and modification of deoxyribonucleic acid (DNA). It is classified as a deoxynucleotide, specifically a modified form of deoxycytidine diphosphate, which plays a crucial role in DNA metabolism and enzymatic reactions.

Source

Hydroxymethyl-deoxycytidine diphosphate is primarily derived from the enzymatic conversion of cytidine diphosphate through the action of specific enzymes like deoxycytidine kinase and hydroxymethylase. These enzymes facilitate the phosphorylation and hydroxymethylation processes necessary for nucleotide metabolism and DNA synthesis.

Classification

Hydroxymethyl-deoxycytidine diphosphate belongs to the class of nucleotides, which are the building blocks of nucleic acids. It is categorized under deoxynucleotides, which are essential for DNA synthesis and repair. This compound is particularly significant in the context of viral DNA synthesis, where it serves as a precursor to other nucleotide forms.

Synthesis Analysis

Methods

The synthesis of hydroxymethyl-deoxycytidine diphosphate can be achieved through several biochemical pathways:

  1. Enzymatic Synthesis: The primary method involves the action of enzymes such as deoxycytidine kinase, which phosphorylates deoxycytidine to form deoxycytidine monophosphate. This is subsequently converted to hydroxymethyl-deoxycytidine diphosphate through hydroxymethylation by specific hydroxymethylases.
  2. Chemical Synthesis: Chemical methods may also be employed, although they are less common compared to enzymatic approaches due to the complexity of nucleotide structures.

Technical Details

The enzymatic synthesis typically requires substrates such as ATP (adenosine triphosphate) and specific cofactors like magnesium ions. The reaction conditions, including pH and temperature, are critical for optimal enzyme activity and yield.

Molecular Structure Analysis

Structure

Hydroxymethyl-deoxycytidine diphosphate has a complex molecular structure characterized by:

  • A sugar moiety (deoxyribose)
  • A nitrogenous base (cytosine)
  • Two phosphate groups attached to the sugar

The hydroxymethyl group is attached to the cytosine base, which distinguishes it from standard deoxycytidine diphosphate.

Data

The molecular formula for hydroxymethyl-deoxycytidine diphosphate is C10H14N3O7PC_10H_{14}N_3O_7P, with a molecular weight of approximately 327.2 g/mol. The structural representation includes functional groups that contribute to its reactivity and biological roles.

Chemical Reactions Analysis

Reactions

Hydroxymethyl-deoxycytidine diphosphate participates in several key biochemical reactions:

  1. Phosphorylation: It can undergo further phosphorylation to form hydroxymethyl-deoxycytidine triphosphate, which is essential for DNA synthesis.
  2. Hydroxymethylation: This reaction is catalyzed by hydroxymethylases, which incorporate hydroxymethyl groups into nucleotides, affecting their function and stability.

Technical Details

The kinetics of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and environmental conditions (e.g., pH and temperature). Detailed kinetic studies provide insights into the efficiency and regulation of these enzymatic processes.

Mechanism of Action

Process

The mechanism of action for hydroxymethyl-deoxycytidine diphosphate primarily involves its role in DNA synthesis:

  1. Incorporation into DNA: Hydroxymethyl-deoxycytidine diphosphate acts as a substrate for DNA polymerases during DNA replication.
  2. Modification of Nucleotides: The presence of the hydroxymethyl group alters the properties of the nucleotide, potentially influencing base pairing and stability during replication.

Data

Kinetic studies indicate that the incorporation rate of hydroxymethyl-deoxycytidine diphosphate into DNA can vary depending on the type of DNA polymerase used and the presence of other nucleotides.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and commonly used buffers.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Reactivity: Hydroxymethyl-deoxycytidine diphosphate can participate in nucleophilic substitution reactions due to its phosphate groups.
  • pKa Values: The pKa values related to its phosphate groups influence its ionization state at various pH levels, impacting its interaction with enzymes and substrates.

Relevant data on these properties can be found in biochemical literature detailing nucleotide behavior under different experimental conditions.

Applications

Scientific Uses

Hydroxymethyl-deoxycytidine diphosphate has several important applications in scientific research:

  1. Molecular Biology: Used as a substrate in studies involving DNA synthesis and repair mechanisms.
  2. Nucleic Acid Sequencing: Plays a role in sequencing techniques where modified nucleotides are required for accurate reading.
  3. Therapeutic Research: Investigated for potential applications in antiviral therapies due to its involvement in viral DNA replication processes.
Biosynthesis and Enzymatic Pathways of Hydroxymethyl-dCDP

Role in Phage-Infected Bacterial Nucleotide Metabolism

T-Even Bacteriophage-Induced Hydroxymethylation Mechanisms

T-even bacteriophages (e.g., T4) fundamentally reprogram Escherichia coli nucleotide metabolism during infection. These phages replace canonical deoxycytidine triphosphate (dCTP) with glucosyl-hydroxymethylcytosine (glc-HMC) in their genomic DNA—a modification that confers resistance to both bacterial restriction endonucleases and CRISPR-Cas systems [1] [3]. Hydroxymethyl-dCDP is a critical intermediate in this pathway, serving as the precursor for hydroxymethyl-dCTP (hm-dCTP) incorporation into viral DNA. The process initiates with the viral degradation of host DNA by endonucleases DenA and DenB, liberating nucleotides for salvage. Host dCTP is then converted to dCMP by phage-encoded dCTPase (gp56), followed by hydroxymethylation at the monophosphate level by deoxycytidylate hydroxymethyltransferase (gp42) to yield 5-hydroxymethyl-dCMP (hm-dCMP) [3] [9]. Subsequent phosphorylation steps involve:

  • hm-dCMP → hm-dCDP: Catalyzed by phage-encoded dNMP kinase (gp1)
  • hm-dCDP → hm-dCTP: Catalyzed by host nucleoside diphosphate kinase (Ndk) [3]

Table 1: Enzymatic Pathway for Hydroxymethyl-dCDP Synthesis in T4-Infected E. coli

SubstrateProductEnzymeOrigin
dCTPdCMPdCTPase (gp56)Phage
dCMPhm-dCMPDeoxycytidylate hydroxymethyltransferase (gp42)Phage
hm-dCMPhm-dCDPdNMP kinase (gp1)Phage
hm-dCDPhm-dCTPNucleoside diphosphate kinase (Ndk)Host

This metabolic hijacking ensures viral DNA contains >99% hm-dC residues, which are further glucosylated to evade host defense systems [1] [3].

Enzymatic Catalysis by dCTP Deaminase and Hydroxymethylases

The hydroxymethylation reaction exhibits absolute specificity for dCMP, excluding dCDP or dCTP as substrates. Gp42 utilizes tetrahydrofolate (THF) as the methylene donor, transferring a hydroxymethyl group (-CH₂OH) to the C5 position of dCMP [3]. Structural studies reveal that gp42 possesses a deep catalytic pocket that sterically excludes larger nucleotides, ensuring modification occurs solely at the monophosphate level. Following hydroxymethylation, the phosphorylation of hm-dCMP to hydroxymethyl-dCDP is mediated by gp1, a bifunctional kinase with broad specificity for deoxynucleoside monophosphates [9]. This enzyme exhibits a kcat/Km of 4.2 × 10⁴ M⁻¹s⁻¹ for hm-dCMP—comparable to its activity on dCMP—indicating efficient substrate channeling between gp42 and gp1 [9]. Notably, the phage enzymes form transient complexes with host Ndk to facilitate the final step of hm-dCTP synthesis, demonstrating cross-kingdom metabolic integration [3].

Metabolic Regulation in Prokaryotic Systems

Substrate Channeling in Escherichia coli Pyrimidine Salvage Pathways

In uninfected E. coli, hydroxymethyl-dCDP is not a natural metabolite. However, its precursor dCDP is regulated through compensatory salvage routes when de novo dTMP synthesis is disrupted. The "deoxycytidine (dCyd) pathway" is activated in dcd mutants lacking dCTP deaminase—an enzyme essential for dUMP synthesis [9]. This salvage route converts accumulated dCTP to dCDP via unidentified phosphatases, then to dCMP by the 5'-nucleotidase YfbR, and finally to deoxycytidine (dCyd) [9]. Cytidine deaminase (Cdd) subsequently deaminates dCyd to deoxyuridine (dUrd), which is phosphorylated to dUMP by thymidine kinase. Hydroxymethyl-dCDP could theoretically enter this pathway if present, but its formation is negligible without phage infection.

Table 2: Key Enzymes in E. coli Pyrimidine Salvage with Potential Relevance to Hydroxymethyl-dCDP

EnzymeGeneActivity on Canonical SubstratesPostulated Activity on Hydroxymethyl-dCDP
5'-Nucleotidase YfbRyfbRdCMP → dCydLikely inactive (steric hindrance by -CH₂OH)
Cytidine deaminasecdddCyd → dUrdInactive (requires C5-H)
Nucleoside diphosphate kinasendkdCDP → dCTPActive (hm-dCDP → hm-dCTP)

Allosteric Modulation by dTTP and dCTP in Deoxycytidylate Deaminase Activity

Although deoxycytidylate deaminase (Dcd) does not process hydroxymethyl-dCDP directly, its regulation illustrates how modified nucleotides may influence metabolic flux. Dcd catalyzes the deamination of dCMP to dUMP—a precursor for dTTP synthesis—and is allosterically activated by dCTP (EC50 = 0.1 mM) and inhibited by dTTP (Ki = 0.05 mM) [4] [9]. Structural analyses show dCTP binding induces a conformational change that stabilizes the active tetrameric enzyme, while dTTP promotes an inactive dimer [4]. In phage-infected cells, accumulation of hm-dCTP (structurally analogous to dCTP) could potentially activate Dcd, but this is preempted by viral suppression of host nucleotide synthesis. Instead, phage-encoded enzymes create a dedicated hydroxymethylation pathway that bypasses host regulatory checkpoints [1] [3]. The absence of feedback inhibition on gp42 allows continuous hm-dCMP production, ensuring viral DNA synthesis proceeds unimpeded.

Properties

Product Name

hydroxymethyl-dCDP

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C10H14N3O11P2-3

Molecular Weight

414.18 g/mol

InChI

InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/p-3/t6-,7+,8+/m0/s1

InChI Key

RQKDPSTWKKMBPM-XLPZGREQSA-K

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.